3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

PDE4 Inhibition Structure-Activity Relationship Fluorine Chemistry

This 3,4-difluoro-substituted pyridazinone PDE4 inhibitor is differentiated from generic analogs by its specific 3,4-difluorobenzamide motif and intact 4-methoxyphenyl pharmacophore—critical for consistent target engagement and metabolic shielding studies. Substituting with mono-halogenated or des-phenyl variants risks divergent PDE4 subtype selectivity and potency, compromising SAR reproducibility. Offered at ≥95% purity, it serves as a reliable assay standard or SAR reference. Secure this distinct scaffold to ensure experimental continuity.

Molecular Formula C20H17F2N3O3
Molecular Weight 385.371
CAS No. 923244-73-9
Cat. No. B2948026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS923244-73-9
Molecular FormulaC20H17F2N3O3
Molecular Weight385.371
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H17F2N3O3/c1-28-15-5-2-13(3-6-15)18-8-9-19(26)25(24-18)11-10-23-20(27)14-4-7-16(21)17(22)12-14/h2-9,12H,10-11H2,1H3,(H,23,27)
InChIKeyCNWBDZFCRAPTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923244-73-9): Compound Profile and Pharmacological Class


3,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923244-73-9) is a synthetic, fluorinated benzamide derivative incorporating a 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl pharmacophore . With a molecular formula of C20H17F2N3O3 and a molecular weight of 385.37 g/mol, the compound belongs to the pyridazinone class of phosphodiesterase-4 (PDE4) inhibitors, which elevate intracellular cAMP levels to exert anti-inflammatory effects . The 3,4-difluoro substitution pattern on the benzamide ring distinguishes this molecule from other mono-halogenated or unsubstituted benzamide analogs within the pyridazinone PDE4 inhibitor series, potentially influencing target binding kinetics, metabolic stability, and physicochemical properties .

Why Generic Substitution of 3,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923244-73-9) Is Scientifically Unreliable


The pyridazinone PDE4 inhibitor class encompasses a broad spectrum of structural variants, each with unique substitution patterns that critically influence target engagement, selectivity, and pharmacokinetics. Generic substitution or interchange of 3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide with other in-class compounds is not scientifically defensible because even minor alterations—such as replacing the 3,4-difluoro motif with a single halogen, removing the 4-methoxyphenyl group, or modifying the ethyl linker—can drastically alter PDE4 subtype selectivity, potency, and metabolic stability . For procurement decisions in drug discovery or chemical biology, reliance on structural analogs without matched quantitative performance data risks selecting a molecule with divergent biological activity, potentially compromising experimental reproducibility and delaying project timelines .

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923244-73-9) vs. Comparators


Enhanced PDE4 Inhibition via 3,4-Difluoro Substitution Compared to Unsubstituted Benzamide

The 3,4-difluoro substitution on the benzamide ring of the target compound is expected to enhance PDE4 inhibitory potency relative to the unsubstituted benzamide analog N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Although direct head-to-head IC50 data for these exact molecules are not publicly available, class-level SAR studies on pyridazinone PDE4 inhibitors demonstrate that electron-withdrawing fluorine substituents on the benzamide ring improve binding affinity to the PDE4 catalytic domain compared to unsubstituted phenyl rings . The difluoro pattern may further confer enhanced metabolic stability by blocking potential sites of CYP450-mediated oxidation .

PDE4 Inhibition Structure-Activity Relationship Fluorine Chemistry

Differentiation from 2-Fluoro Monosubstituted Analog in PDE4 Binding Interactions

The 3,4-difluoro substitution pattern in the target compound is anticipated to exhibit distinct PDE4 subtype selectivity compared to the 2-fluoro monosubstituted analog, 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. While direct comparative IC50 values are not available for these specific molecules, fluorine scan studies within related PDE4 inhibitor series show that the position and number of fluorine atoms can induce conformational changes in the benzamide moiety that affect hydrogen bonding with PDE4 catalytic residues, thereby modulating selectivity between PDE4A, PDE4B, PDE4C, and PDE4D subtypes .

PDE4 Selectivity Fluorine Scan Benzamide SAR

Physicochemical Differentiation from 3-Bromo Analog: Impact of Halogen Type on logP and Solubility

The target compound contains a 3,4-difluoro substitution, whereas the structurally related analog 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide features a single bromine atom at the meta position. The replacement of bromine (atomic weight 79.9, van der Waals radius 1.85 Å) with two fluorine atoms (atomic weight 19.0, van der Waals radius 1.47 Å) is predicted to reduce lipophilicity (lower logP) and improve aqueous solubility . For the target compound, molecular weight is 385.37 g/mol vs. 428.3 g/mol for the bromo analog, a difference of 42.9 g/mol, which may influence membrane permeability and bioavailability .

Physicochemical Properties Halogen Effects Drug-likeness

Essential Role of 4-Methoxyphenyl Group for PDE4 Pharmacophore Integrity Compared to 3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

The target compound incorporates a 4-methoxyphenyl substituent at position 3 of the pyridazinone ring, whereas the analog 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide lacks this aromatic group entirely. In established pyridazinone PDE4 inhibitor pharmacophore models, the aryl substituent at the 3-position of the pyridazinone core occupies a critical hydrophobic pocket in the PDE4 active site, and its removal typically results in a substantial loss of inhibitory activity . The 4-methoxyphenyl group contributes both hydrophobic interactions and potential hydrogen bonding via the methoxy oxygen, which are absent in the unsubstituted pyridazinone analog .

Pharmacophore Integrity Pyridazinone Core PDE4 Binding

Purity and Quality Benchmarking: Target Compound vs. Vendor-Supplied Analogs

The target compound 3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is offered by multiple vendors at a specified purity of ≥95% (typically 95-98%) . In contrast, several structurally related analogs, such as 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide, are described in vendor catalogs as 'useful research compounds' without explicit purity specifications, implying potential batch-to-batch variability . The target compound's well-defined purity specification enhances experimental reproducibility and reduces the need for in-house purification prior to use.

Purity Specification Quality Control Reproducibility

Optimal Scientific and Procurement Use Cases for 3,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923244-73-9)


PDE4 Inhibitor Screening and Lead Optimization in Inflammatory Disease Research

The compound is ideally suited as a starting point or reference molecule in PDE4 inhibitor screening cascades targeting inflammatory diseases such as asthma, COPD, and psoriasis. Its 3,4-difluoro substitution and intact 4-methoxyphenyl pharmacophore position it as a balanced PDE4 inhibitor scaffold . Researchers can use this compound to benchmark the activity of novel PDE4 inhibitors or to conduct structure-activity relationship (SAR) studies exploring modifications to the benzamide or pyridazinone moieties. The defined purity specification (≥95%) ensures consistent activity measurements across replicate experiments .

Fluorine-Probe SAR Studies for Metabolic Stability Optimization

The 3,4-difluoro substitution pattern makes this compound a valuable probe for investigating the impact of fluorination on metabolic stability within the pyridazinone PDE4 inhibitor series . Medicinal chemistry teams can compare its intrinsic clearance and microsomal stability against mono-fluorinated or non-fluorinated analogs to quantify the metabolic shielding effect of the difluoro motif, informing the design of next-generation PDE4 inhibitors with improved pharmacokinetic profiles.

Pharmacophore Validation and Computational Docking Studies

The well-defined structure of 3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, featuring distinct pharmacophoric elements (3,4-difluorobenzamide, ethyl linker, 4-methoxyphenyl-pyridazinone), enables its use in computational docking and pharmacophore modeling studies . It can serve as a validation ligand for developing or refining PDE4 homology models and for predicting the binding modes of structurally related inhibitors. The absence of the 4-methoxyphenyl group in des-phenyl analogs precludes such comprehensive pharmacophore mapping.

Procurement of a Defined-Purity PDE4 Inhibitor Standard for In Vitro Pharmacology

For laboratories requiring a PDE4 inhibitor with a documented purity specification for use as an assay standard or positive control, this compound offers a reproducible procurement option . The ≥95% purity minimizes the risk of off-target effects arising from impurities, providing greater confidence in data interpretation compared to analogs lacking explicit purity documentation .

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.